molecular formula C14H24O4 B12647709 1-(2-Acetoxycyclopentyl)pentyl acetate CAS No. 84812-67-9

1-(2-Acetoxycyclopentyl)pentyl acetate

Cat. No.: B12647709
CAS No.: 84812-67-9
M. Wt: 256.34 g/mol
InChI Key: ONAHSEWODDXPPF-UHFFFAOYSA-N
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Description

1-(2-Acetoxycyclopentyl)pentyl acetate is an organic compound with the molecular formula C14H24O4 It is a derivative of cyclopentane, featuring an acetoxy group attached to the cyclopentyl ring and an acetate group attached to the pentyl chain

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-(2-Acetoxycyclopentyl)pentyl acetate can be synthesized through esterification reactions. One common method involves the reaction of 1-(2-hydroxycyclopentyl)pentanol with acetic anhydride in the presence of a catalyst such as sulfuric acid. The reaction is typically carried out under reflux conditions to ensure complete conversion of the reactants to the desired ester.

Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow reactors to optimize the reaction conditions and increase yield. The use of immobilized enzymes as catalysts can also be explored to enhance the efficiency and selectivity of the esterification process.

Chemical Reactions Analysis

Types of Reactions: 1-(2-Acetoxycyclopentyl)pentyl acetate undergoes various chemical reactions, including:

    Hydrolysis: The ester bond can be hydrolyzed in the presence of water and an acid or base catalyst, yielding 1-(2-hydroxycyclopentyl)pentanol and acetic acid.

    Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of carboxylic acids or ketones.

    Reduction: Reduction reactions can convert the ester group to an alcohol group using reducing agents like lithium aluminum hydride.

Common Reagents and Conditions:

    Hydrolysis: Acidic or basic conditions with water.

    Oxidation: Potassium permanganate, chromium trioxide, or other strong oxidizing agents.

    Reduction: Lithium aluminum hydride or other reducing agents.

Major Products:

    Hydrolysis: 1-(2-hydroxycyclopentyl)pentanol and acetic acid.

    Oxidation: Carboxylic acids or ketones.

    Reduction: Alcohol derivatives.

Scientific Research Applications

1-(2-Acetoxycyclopentyl)pentyl acetate has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activity and interactions with enzymes.

    Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.

    Industry: Utilized in the production of fragrances, flavors, and other specialty chemicals.

Mechanism of Action

The mechanism of action of 1-(2-Acetoxycyclopentyl)pentyl acetate involves its interaction with specific molecular targets and pathways. The acetoxy and acetate groups can participate in various biochemical reactions, influencing the compound’s reactivity and interactions with enzymes and other biomolecules. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

1-(2-Acetoxycyclopentyl)pentyl acetate can be compared with other similar compounds, such as:

    1-(2-Hydroxycyclopentyl)pentyl acetate: Differing by the presence of a hydroxy group instead of an acetoxy group.

    1-(2-Acetoxycyclopentyl)butyl acetate: Differing by the length of the alkyl chain.

    Cyclopentyl acetate: Lacking the additional pentyl chain.

Uniqueness: this compound is unique due to its specific combination of a cyclopentyl ring with both acetoxy and acetate groups, providing distinct chemical and physical properties that can be leveraged in various applications.

Properties

CAS No.

84812-67-9

Molecular Formula

C14H24O4

Molecular Weight

256.34 g/mol

IUPAC Name

[2-(1-acetyloxypentyl)cyclopentyl] acetate

InChI

InChI=1S/C14H24O4/c1-4-5-8-13(17-10(2)15)12-7-6-9-14(12)18-11(3)16/h12-14H,4-9H2,1-3H3

InChI Key

ONAHSEWODDXPPF-UHFFFAOYSA-N

Canonical SMILES

CCCCC(C1CCCC1OC(=O)C)OC(=O)C

Origin of Product

United States

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